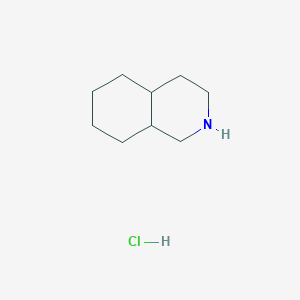

Decahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULZDKXLDMJNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCCC2C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90949-02-3 | |

| Record name | decahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydroisoquinoline hydrochloride can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline. The hydrogenation process typically involves the use of a catalyst such as platinum or palladium under high pressure and temperature conditions. The reaction can be represented as follows: [ \text{C}_9\text{H}_7\text{N} + 4\text{H}_2 \rightarrow \text{C}9\text{H}{17}\text{N} ]

Industrial Production Methods

In industrial settings, the production of decahydroisoquinoline hydrochloride often involves the use of high-activity catalysts such as Rhodium-Silver on Alumina (Rh-Ag/Al₂O₃) and two-phase hydrogenation technology. This method enhances the selectivity and efficiency of the hydrogenation process.

Chemical Reactions Analysis

Demethylation Reactions

The methoxy group on the aromatic ring undergoes demethylation to form hydroxyl derivatives.

-

Conditions : Reflux for 15 hours, followed by pH adjustment to 10.2 with NaOH.

-

Product : cis-dl-1-methyl-3a-(m-hydroxyphenyl)-decahydroisoquinoline, isolated as a maleate salt (m.p. 135–138°C) .

Salt Formation

Decahydroisoquinoline derivatives form stable salts with acids:

| Salt Type | Reagent | Conditions | Melting Point |

|---|---|---|---|

| Hydrochloride | Gaseous HCl in ether | Recrystallized (iPrOH/iPr₂O) | 220–222°C |

| Maleate | Maleic acid in EtOAc | Stirring at ambient temperature | 135–138°C |

N-Alkylation

The nitrogen atom undergoes alkylation with agents like phenyl chloroformate to form N-phenethyl derivatives .

-

Example : Reaction of cis-1-methyl-decahydroisoquinoline with phenyl chloroformate yields N-phenethyl analogs.

Carboxamide Formation

Reaction with tert-butylamine in the presence of phosgene produces carboxamide derivatives :

-

Reagents : Phosgene (1.3 eq), tert-butylamine (1–4 eq).

-

Conditions : Slurry in ethyl acetate at 15°C, followed by reflux for 4 hours.

-

Product : (S)-N-tert-butyl-decahydroisoquinoline-3-carboxamide .

Isomerism and Reactivity

The cis and trans isomers of decahydroisoquinoline exhibit distinct reactivity:

-

Cis Isomers : Predominant in LiAlH₄ reductions due to steric favorability .

-

Trans Isomers : Lower affinity for κ-opioid receptors compared to cis derivatives (Table 1) .

Table 1 : Opioid Receptor Binding Affinities of Decahydroisoquinoline Derivatives

| Compound | μ-Receptor (Ki, μM) | δ-Receptor (Ki, μM) | κ-Receptor (Ki, μM) |

|---|---|---|---|

| 9a | 45.7 | >100 | 11.0 |

| 19a | >100 | >100 | 11.4 |

Hydrolysis and Dehydration

Hydrolysis of diesters (e.g., 2-(m-methoxyphenyl)-2-ethoxycarbonylmethylcyclohexanecarboxylic acid ester) with base yields 1,3-diacids , which dehydrate to form anhydrides under acetyl chloride .

Scientific Research Applications

Pharmaceutical Applications

Decahydroisoquinoline hydrochloride and its derivatives have been investigated for their potential as therapeutic agents due to their unique structural properties. The following are key areas of pharmaceutical research:

Analgesic Properties

Research has shown that certain derivatives of decahydroisoquinoline possess significant analgesic properties. For example, compounds such as N-methyl and N-phenethyl-cis-decahydroisoquinolines have demonstrated opiate-like analgesic activity in animal models, indicating their potential use in pain management therapies .

Table 1: Analgesic Activity of Decahydroisoquinoline Derivatives

| Compound Name | Administration Route | E.D.50 (mg/kg) | Activity Type |

|---|---|---|---|

| N-Methyl | Subcutaneous | 2-20 | Analgesic Agonist |

| N-Phenethyl | Oral | 2-20 | Analgesic Agonist |

Neuropharmacological Effects

Decahydroisoquinoline derivatives have also been studied for their effects on neurotransmitter receptors. For instance, decahydroisoquinoline-3-carboxylic acid monohydrate has been identified as an AMPA receptor antagonist, which may have implications for treating neurodegenerative diseases .

Material Science Applications

The unique chemical structure of decahydroisoquinoline hydrochloride allows it to be utilized in advanced materials science applications.

Protic Ionic Liquids

Research indicates that protic ionic liquids based on decahydroisoquinoline exhibit non-crystallizing behavior, suggesting potential applications in electrolyte systems for batteries and other electronic devices .

Table 2: Properties of Protic Ionic Liquids Derived from Decahydroisoquinoline

| Property | Observation |

|---|---|

| Crystallization | Non-crystallizing |

| Glass Forming Behavior | Non-glassforming |

| Ionicity | Variable ionic behavior |

Synthesis and Case Studies

The synthesis of decahydroisoquinoline hydrochloride involves several methods that can yield various derivatives with distinct biological activities.

Synthetic Pathways

The synthesis typically involves the reduction of dioxo derivatives using lithium aluminum hydride in suitable solvents such as THF (tetrahydrofuran). This process can lead to the formation of various functionalized decahydroisoquinolines, which are then evaluated for pharmacological activity .

Case Study: Synthesis of Analgesic Compounds

A notable case study involved the synthesis of cis-dl-1-methyl-3a-(m-methoxyphenyl)-decahydroisoquinoline, which was assessed for analgesic efficacy through standard assays like the mouse-writhing test. Results indicated a significant reduction in pain response, underscoring the compound's potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of decahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with opioid receptors, exhibiting selectivity for certain receptor subtypes. This interaction can modulate various physiological responses, including pain perception and mood regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table highlights critical differences between decahydroisoquinoline hydrochloride and related isoquinoline derivatives:

Key Observations:

Saturation Level: Decahydroisoquinoline is fully saturated, enhancing rigidity and lipophilicity, which may improve blood-brain barrier penetration compared to partially saturated (tetrahydro) or aromatic (dimethoxy) analogs . Tetrahydroisoquinoline derivatives retain partial unsaturation, offering flexibility for interactions with biological targets .

Substituent Effects: Hydroxyl and hydroxymethyl groups in tetrahydroisoquinoline derivatives increase polarity, reducing logP and enhancing water solubility. This contrasts with the lipophilic decahydroisoquinoline .

pKa and Ionization: Decahydroisoquinoline’s high pKa (~11.84) suggests it remains protonated at physiological pH, favoring salt formation and solubility in acidic environments . Data for other compounds are unavailable but predicted to vary based on substituents.

Analytical Methods for Quality Control

Such methods are likely adaptable to decahydroisoquinoline hydrochloride and its analogs for impurity profiling.

Biological Activity

Decahydroisoquinoline hydrochloride (DHIQ-HCl) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

1. Overview of Decahydroisoquinoline Hydrochloride

Decahydroisoquinoline (DHIQ) refers to a bicyclic structure that has been studied for various pharmacological properties. The hydrochloride salt form enhances its solubility and bioavailability, making it a suitable candidate for drug development.

DHIQ exhibits several mechanisms of action that contribute to its biological activities:

- Receptor Interaction : DHIQ has been shown to interact with various neurotransmitter receptors, including NMDA and AMPA receptors. For instance, LY326325, a derivative of DHIQ, acts as an antagonist at AMPA receptors, blocking glutamate-induced calcium responses in neuronal cells .

- Analgesic Properties : Compounds derived from DHIQ have demonstrated analgesic effects comparable to opiates. Studies indicate that certain derivatives can produce profound analgesia in animal models, such as the mouse-writhing test .

- Antifungal Activity : Research has identified antifungal properties in DHIQ derivatives, particularly those with specific alkyl substitutions. These compounds inhibit ergosterol biosynthesis, a crucial pathway in fungal cell membrane formation .

3. Therapeutic Applications

The unique properties of DHIQ make it a promising candidate for various therapeutic applications:

- Pain Management : Due to its analgesic properties, DHIQ derivatives could be developed as alternatives to traditional opioids, potentially reducing the risk of addiction associated with opioid use.

- Neurological Disorders : The ability of DHIQ to modulate glutamate receptor activity suggests potential applications in treating conditions like epilepsy or neurodegenerative diseases where glutamate excitotoxicity plays a role.

- Antifungal Treatments : With demonstrated antifungal activity, DHIQ derivatives could serve as effective treatments against resistant fungal infections.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Analgesic | Opiate-like receptor agonism | |

| Antifungal | Inhibition of ergosterol biosynthesis | |

| NMDA Receptor Block | Calcium response inhibition |

Case Study: Analgesic Activity

In a study evaluating the analgesic effects of DHIQ derivatives, researchers administered varying doses (2-20 mg/kg) subcutaneously and orally to assess pain relief in rodent models. The results indicated significant reductions in pain responses compared to control groups, highlighting the potential for clinical applications in pain management .

Case Study: Antifungal Potency

A series of N-alkyl trans-decahydroisoquinoline derivatives were synthesized and tested against common fungal pathogens. The findings revealed that compounds with longer alkyl chains exhibited antifungal potency comparable to established treatments like clotrimazole .

5. Conclusion

Decahydroisoquinoline hydrochloride represents a versatile compound with promising biological activities across various therapeutic domains. Its mechanisms of action involving receptor modulation and antifungal properties position it as a valuable candidate for future drug development. Continued research into its derivatives may unlock new treatment avenues for pain management and infectious diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Decahydroisoquinoline hydrochloride, and how can isomer purity be optimized?

- Methodological Answer : Common synthetic routes include catalytic hydrogenation of isoquinoline derivatives under controlled pressure and temperature. To optimize isomer purity, fractional crystallization or chromatography (e.g., HPLC with chiral stationary phases) is recommended. Monitoring reaction conditions (e.g., solvent polarity, catalyst type) can influence cis/trans ratios, as trans isomers dominate under standard conditions .

Q. Which analytical techniques are most reliable for characterizing Decahydroisoquinoline hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Differential Scanning Calorimetry (DSC) and X-ray crystallography can differentiate cis/trans isomers. Purity assessment requires combined use of Gas Chromatography (GC) and Karl Fischer titration for moisture content .

Q. What safety protocols are essential when handling Decahydroisoquinoline hydrochloride in laboratory settings?

- Methodological Answer : Use fume hoods for weighing and synthesis to avoid inhalation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation, and regularly validate storage conditions using stability-indicating assays .

Q. How should researchers address discrepancies in reported physicochemical properties of Decahydroisoquinoline hydrochloride?

- Methodological Answer : Discrepancies often arise from isomer ratios or hydration states. Replicate experiments using standardized protocols (e.g., ICH guidelines) and cross-validate results with orthogonal techniques (e.g., IR spectroscopy for functional groups, NMR for isomer quantification). Publish raw data and chromatograms to enhance reproducibility .

Advanced Research Questions

Q. How do varying cis/trans isomer ratios influence pharmacological activity in Decahydroisoquinoline hydrochloride studies?

- Methodological Answer : Isomer ratios alter receptor binding kinetics and metabolic stability. Use enantioselective synthesis (e.g., asymmetric hydrogenation) to isolate pure isomers. Compare pharmacokinetic profiles via in vitro assays (e.g., CYP450 metabolism) and molecular docking simulations to map stereospecific interactions .

Q. What strategies resolve conflicting data in studies involving Decahydroisoquinoline hydrochloride isomer mixtures?

- Methodological Answer : Employ advanced separation techniques like Supercritical Fluid Chromatography (SFC) for high-resolution isomer isolation. Validate findings using isotopic labeling (e.g., ²H or ¹³C) to track isomer-specific pathways. Statistical tools (e.g., multivariate analysis) can deconvolute overlapping spectral data .

Q. How can computational modeling predict the reactivity of Decahydroisoquinoline hydrochloride isomers?

- Methodological Answer : Density Functional Theory (DFT) calculations assess thermodynamic stability and transition states. Molecular dynamics simulations model solvent effects on isomerization kinetics. Pair computational results with experimental data (e.g., kinetic studies using UV-Vis spectroscopy) to refine predictive accuracy .

Q. What experimental approaches determine the thermodynamic stability of cis vs. trans isomers?

- Methodological Answer : Conduct variable-temperature NMR to calculate Gibbs free energy differences. Isothermal Titration Calorimetry (ITC) measures enthalpy changes during isomer interconversion. Compare crystal structures (via X-ray diffraction) to correlate stability with molecular packing efficiency .

Guidelines for Data Reporting

- Experimental Reproducibility : Document isomer ratios, solvent systems, and catalyst loads in synthesis protocols. Provide raw spectral data and chromatograms in supplementary materials .

- Safety Compliance : Include hazard mitigation steps and disposal methods aligned with OSHA and EPA regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.